molecular formula C11H7FO2 B1531340 4-Fluoro-3-(furan-3-yl)benzaldehyde CAS No. 1343383-69-6

4-Fluoro-3-(furan-3-yl)benzaldehyde

Cat. No. B1531340
CAS RN: 1343383-69-6
M. Wt: 190.17 g/mol
InChI Key: NILXBDGNEOJNGE-UHFFFAOYSA-N
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Description

4-Fluoro-3-(furan-3-yl)benzaldehyde is a compound that is widely used in scientific research and industry. It is a fluorinated benzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of substituted furanol and its bis-derivatives were obtained in good yields with excellent diastereo- and enantio-selectivity mediated by borontrifluoride etherate .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-3-(furan-3-yl)benzaldehyde is 124.1124 . The boiling point is 181 °C/758 mmHg , and the density is 1.157 g/mL at 25 °C .

Scientific Research Applications

Pharmacological Research

4-Fluoro-3-(furan-3-yl)benzaldehyde has potential applications in pharmacology due to the presence of the furan ring, which is known for its pharmacological properties. Fluorinated furans, in particular, have been studied for their roles as oxytocin antagonists and inhibitors of HIV-1 reverse transcriptase . The compound’s structure could be leveraged to design novel drugs with improved efficacy and selectivity.

Antimicrobial Agent Development

The aldehyde group in 4-Fluoro-3-(furan-3-yl)benzaldehyde can be used to synthesize Schiff base compounds, some of which exhibit antimicrobial properties . Research in this area could lead to the development of new antibacterial and antifungal agents.

Organic Synthesis

In organic chemistry, 4-Fluoro-3-(furan-3-yl)benzaldehyde can serve as an intermediate for the synthesis of more complex molecules. Its fluorine atom can be replaced via oxidation reactions, making it a versatile building block for constructing diverse organic compounds .

Electrocatalysis

The electrocatalytic conversion of biomass-derived furan compounds is a growing field of research. 4-Fluoro-3-(furan-3-yl)benzaldehyde could be investigated as a precursor or intermediate in the electrochemical conversion processes to produce value-added chemicals from renewable biomass .

Safety And Hazards

4-Fluoro-3-(furan-3-yl)benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, and causes serious eye irritation .

Future Directions

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group have shown significant pharmacological properties, making them a promising area for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

4-fluoro-3-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXBDGNEOJNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(furan-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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